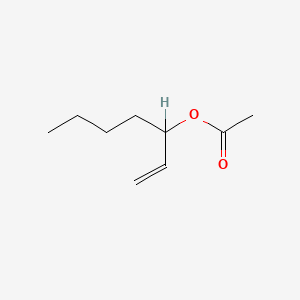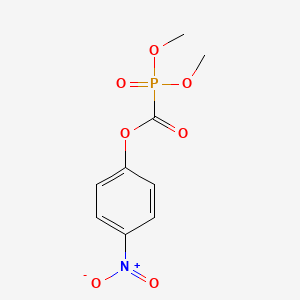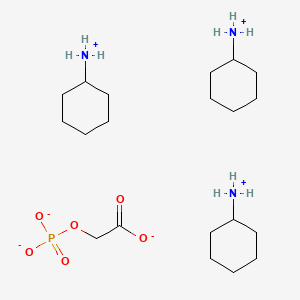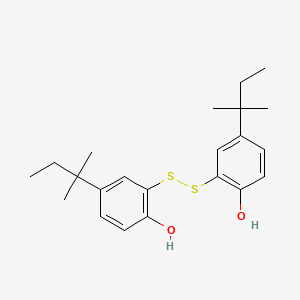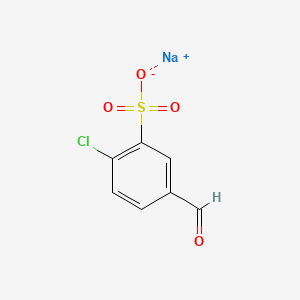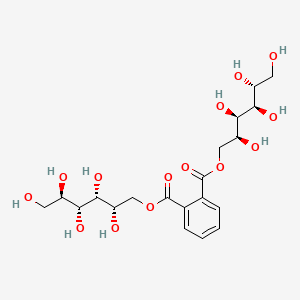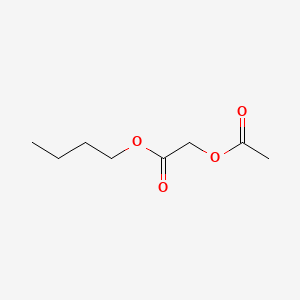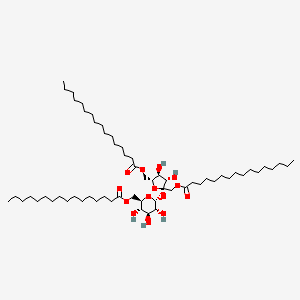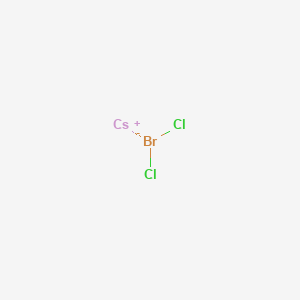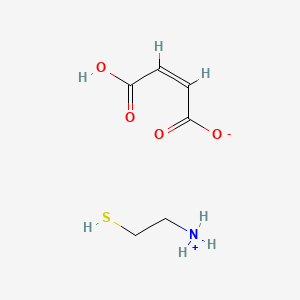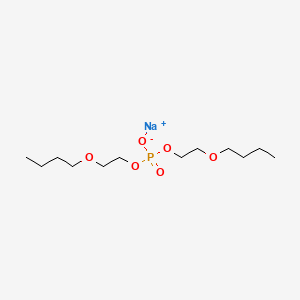
Sodium bis(2-butoxyethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis(2-butoxyethyl) phosphate is an organophosphorus compound with the molecular formula C12H28NaO6P. It is a derivative of bis(2-butoxyethyl) phosphate, where the hydrogen atom is replaced by a sodium ion. This compound is known for its applications in various industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-butoxyethyl) phosphate typically involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously. The product is then neutralized with sodium hydroxide to form the sodium salt. The reaction can be summarized as follows: [ \text{2-Butoxyethanol} + \text{Phosphoric Acid} \rightarrow \text{Bis(2-butoxyethyl) phosphate} ] [ \text{Bis(2-butoxyethyl) phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through filtration and distillation processes.
化学反応の分析
Types of Reactions: Sodium bis(2-butoxyethyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: It can participate in substitution reactions where the butoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Oxidation: Phosphates and other oxidized derivatives.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
Sodium bis(2-butoxyethyl) phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and defoamer in various industrial applications.
作用機序
The mechanism of action of sodium bis(2-butoxyethyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a chelating agent, binding to metal ions and altering their activity. Additionally, it can modify the surface properties of materials, making it useful as a surfactant and emulsifier.
類似化合物との比較
Sodium bis(2-butoxyethyl) phosphate can be compared with other similar compounds such as:
Tris(2-butoxyethyl) phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant, but with different molecular structure and properties.
Sodium bis(2-ethylhexyl) phosphate: Similar to this compound but with different alkyl groups.
Uniqueness: this compound is unique due to its specific combination of butoxyethyl groups and sodium ion, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
75239-49-5 |
|---|---|
分子式 |
C12H26NaO6P |
分子量 |
320.29 g/mol |
IUPAC名 |
sodium;bis(2-butoxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P.Na/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChIキー |
LIEWOUJIFLCDKO-UHFFFAOYSA-M |
正規SMILES |
CCCCOCCOP(=O)([O-])OCCOCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


